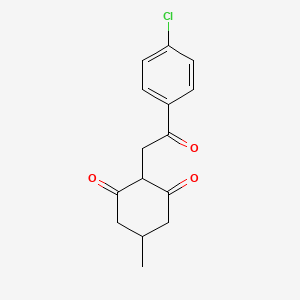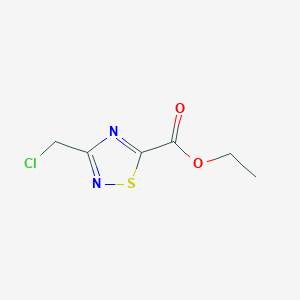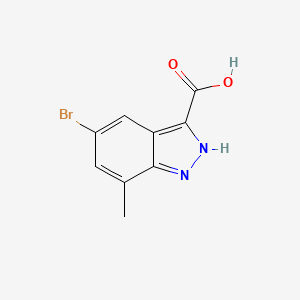
5-bromo-7-methyl-1H-indazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and a carboxylic acid group at the 3rd position of the indazole ring.
作用机制
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Its derivative, 5-bromo-1h-indazole-3-carboxylic acid ethyl ester, has been reported to act as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. By inhibiting these kinases, the compound can potentially alter cellular processes such as cell division, metabolism, and signal transduction .
Biochemical Pathways
This could lead to downstream effects on cell cycle regulation, apoptosis, and other cellular processes .
Result of Action
As a potential kinase inhibitor, it could potentially halt cell division, alter metabolic processes, or induce apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 7-methyl-1H-indazole-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or aldehydes.
Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.
Major Products:
Oxidation: 5-bromo-7-methyl-1H-indazole-3-carboxaldehyde or 5-bromo-7-methyl-1H-indazole-3-carboxylic acid.
Reduction: 5-bromo-7-methyl-1H-indazole-3-methanol or 5-bromo-7-methyl-1H-indazole-3-aldehyde.
Substitution: Various 5-substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Bromo-7-methyl-1H-indazole-3-carboxylic acid is used as a building block in the synthesis of more complex indazole derivatives. It serves as a precursor for the development of novel compounds with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with various biological targets. It is used in the design of inhibitors for enzymes and receptors involved in critical biological pathways.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry for the development of drugs targeting cancer, inflammation, and infectious diseases. Its ability to inhibit specific protein kinases makes it a valuable candidate for therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of agrochemicals and pharmaceuticals.
相似化合物的比较
5-Bromo-1H-indazole-3-carboxylic acid: Lacks the methyl group at the 7th position.
7-Methyl-1H-indazole-3-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-7-methyl-1H-indazole: Lacks the carboxylic acid group at the 3rd position.
Uniqueness: The presence of both the bromine atom and the methyl group in 5-bromo-7-methyl-1H-indazole-3-carboxylic acid provides unique steric and electronic properties, making it a versatile intermediate for the synthesis of diverse derivatives. Its ability to undergo various chemical reactions and its potential biological activities distinguish it from other similar compounds.
属性
IUPAC Name |
5-bromo-7-methyl-2H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVRSACZEUSLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(NN=C12)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360962-29-3 |
Source


|
| Record name | 5-bromo-7-methyl-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2864017.png)
![3-allyl-5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864019.png)
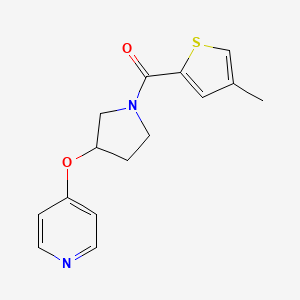
![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)
![N-(3,4-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2864023.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)
![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)
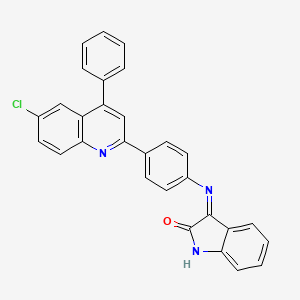
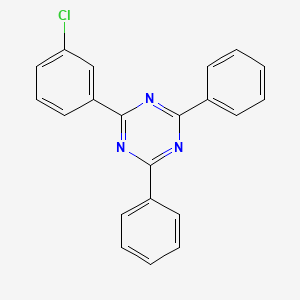
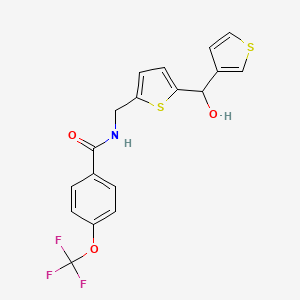
![2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile](/img/structure/B2864033.png)
![N-[(furan-2-yl)methyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2864034.png)
